Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester
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Overview
Description
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester is a boronic ester compound with the molecular formula C13H21BO2. It is a derivative of norbornene, a bicyclic hydrocarbon, and is used as a building block in organic synthesis. The compound is known for its stability and reactivity, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the hydroboration of norbornene followed by oxidation to form the boronic acid, which is then esterified with pinacol to yield the desired ester. The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the hydroboration process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce hydrocarbons. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing biomolecules for biological studies.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.
Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl and amino groups in biomolecules, facilitating the formation of covalent bonds. This interaction is crucial in its applications in drug delivery and BNCT, where it targets specific cellular components and pathways .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-2-boronic acid: Similar structure but lacks the pinacol ester group.
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid: Similar structure but without the esterification with pinacol.
Pinacolborane: Contains the pinacol ester group but lacks the bicyclic structure.
Uniqueness
Bicyclo[2.2.1]hept-2-en-2-ylboronic acid pinacol ester is unique due to its combination of the bicyclic norbornene structure and the boronic ester group. This combination imparts both stability and reactivity, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
2-[(1R,4S)-2-bicyclo[2.2.1]hept-2-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BO2/c1-12(2)13(3,4)16-14(15-12)11-8-9-5-6-10(11)7-9/h8-10H,5-7H2,1-4H3/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRIINBHGGSOPA-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H]2C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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